"synthesis and properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"
"synthesis and properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document details its physicochemical properties, outlines a robust and scalable synthetic pathway, and explores its chemical reactivity and applications, with a particular focus on its role as a key intermediate. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction and Strategic Importance
3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS No. 870787-06-7) is a fluorinated heterocyclic compound whose structural features make it an exceptionally valuable intermediate. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1] The introduction of a trifluoromethyl (-CF3) group, a potent bioisostere for a methyl or ethyl group, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This strategic combination of a pyrazine ring, a carboxylic acid functional handle, and a trifluoromethyl group has positioned this compound as a critical precursor in the development of high-value molecules, most notably in the agrochemical sector.
Its primary industrial significance lies in its role as a key intermediate for the synthesis of the fungicide Pyraziflumid.[2][3] The insights and methodologies presented herein are designed to provide chemists with the foundational knowledge required to synthesize, handle, and derivatize this important molecule effectively.
Molecular Structure and Physicochemical Properties
The molecule's architecture is defined by a pyrazine ring substituted at the 2-position with a carboxylic acid and at the 3-position with a trifluoromethyl group.[4] This arrangement creates a unique electronic and steric environment that dictates its reactivity and utility.
The key physicochemical properties of the compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 870787-06-7 | [4] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [4][5][6] |
| Molecular Weight | 192.1 g/mol | [4] |
| Appearance | Solid at room temperature | [4] |
| Solubility | Very soluble in water | [4] |
| Predicted Bioavailability | High GI absorption, Blood-Brain Barrier permeant | [4] |
Synthesis Methodologies: A Field-Proven Approach
While several synthetic routes have been explored, process safety, scalability, and atom economy are paramount. Older methods employing reagents like sodium azide present significant handling risks on a large scale and are therefore less desirable.[2] The most robust and efficient pathway proceeds through the ethyl ester precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , which is then hydrolyzed to the target acid. This multi-step, one-pot synthesis represents a significant advancement in process chemistry.[2][7]
Rationale Behind the Synthetic Strategy
The core of the synthesis is a phosphite-mediated cyclocondensation followed by oxidative aromatization. This strategy is superior because it avoids the isolation of potentially unstable intermediates and eliminates the need for hazardous reagents.[2]
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Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate is a readily available and ideal starting point, containing the required trifluoromethyl group and a reactive dicarbonyl moiety.
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Oxime Formation: Conversion to the 2-hydroxyimino derivative (oxime) is a critical step that sets the stage for cyclization by introducing a key nitrogen atom.
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Cyclocondensation: The reaction with ethylenediamine to form the pyrazine ring is the key ring-forming step. The choice of a trialkyl phosphite as a mediator is crucial for success.[2][8]
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Preventing Side Reactions: A key challenge is the potential for detrifluoroacetylation. This is elegantly overcome by using an excess of a carboxylic acid (e.g., benzoic acid) in a pyridine or picoline solvent system. The acid protonates the ethylenediamine, tempering its reactivity and preventing undesired side reactions.[2]
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Aromatization: The final oxidation step with bromine is a reliable and high-yielding method to convert the dihydropyrazine intermediate into the stable, aromatic pyrazine ring.[2][8]
Synthetic Workflow Diagram
The following diagram illustrates the one-pot synthesis of the ethyl ester precursor.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
This protocol is adapted from established literature procedures and represents a state-of-the-art method.[2][8]
Step 1: In-situ Formation of the Oxime
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To a flask charged with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), add butyl nitrite (1.2 equiv) and benzoic acid (0.15 equiv) at 0 °C.
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Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 24 hours.
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Apply a vacuum to remove excess butyl nitrite, yielding the crude oxime, which is used directly in the next step.
Step 2: Cyclocondensation and Aromatization
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In a separate flask, prepare a mixture of benzoic acid (3.3 equiv), 3-picoline (19 equiv), and ethylenediamine (1.3 equiv).
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Cool this mixture to 0 °C and add trimethyl phosphite (1.4 equiv).
-
Add the crude oxime from Step 1 dropwise to the reaction mixture at 0 °C.
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Stir the reaction at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.
-
Cool the mixture back down to 0 °C.
-
Add bromine (2.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.
-
Workup the reaction mixture using standard aqueous extraction procedures to isolate the crude product, which can be purified by column chromatography or distillation.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in a suitable solvent (e.g., ethanol or THF).
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Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1-1.5 equiv) and stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).
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Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Chemical Reactivity and Applications
The true value of 3-(trifluoromethyl)pyrazine-2-carboxylic acid lies in its utility as a versatile building block. The carboxylic acid moiety is a prime handle for further chemical transformations, particularly amide bond formation.
Amide Synthesis and Bioactivity
The carboxylic acid can be activated (e.g., via conversion to an acid chloride with thionyl chloride or oxalyl chloride) and subsequently reacted with a wide range of amines to generate a library of amides. This is the primary pathway to synthesizing fungicides and other biologically active molecules.[4]
Studies on related structures have shown that amides derived from substituted pyrazine-2-carboxylic acids exhibit a broad spectrum of biological activities, including antimycobacterial and antifungal properties.[9][10] The specific aniline or amine coupling partner can be varied to fine-tune the biological target and physicochemical properties of the final product.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the two protons on the pyrazine ring and the acidic proton of the carboxyl group. |
| ¹³C NMR | Resonances for the pyrazine ring carbons, the carboxyl carbon, and the carbon of the trifluoromethyl group (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| FTIR (cm⁻¹) | Characteristic absorptions for O-H stretch (broad, ~3000), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1600-1400), and strong C-F stretches (~1300-1100). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₃F₃N₂O₂).[6] |
Note: While specific spectral data for the title acid is not detailed in the initial search, ¹H, ¹³C, and ¹⁹F NMR spectra for its direct precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, are available in the supporting information of Zaragoza & Gantenbein, 2017.[7]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(Trifluoromethyl)pyrazine-2-carboxylic acid and its precursors.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Fluoromart.[4]
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
3-(Trifluoromethyl)pyrazine-2-carboxylic acid stands out as a high-value synthetic intermediate with proven applications in agrochemical development and significant potential in medicinal chemistry. The one-pot synthesis of its ethyl ester precursor represents an efficient, safe, and scalable method for its production. Understanding the rationale behind this synthetic strategy, coupled with knowledge of the compound's reactivity and properties, empowers researchers to effectively utilize this building block in the creation of novel and complex molecules. Its continued application is expected to contribute to advancements in both crop protection and human health.
References
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Zaragoza, F., & Gantenbein, S. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 441-445. Available from: [Link]
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ACS Publications. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Pyrazinoic Acid: A Key Intermediate in Medicinal Chemistry and Drug Discovery. Available from: [Link]
- Zaragoza, F. (2018). Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. Google Patents (WO2018041853A1).
- Zaragoza, F. (2019). Preparation of 3-(trifluoromethyl) pyrazine-2-carboxylic acid ester. Google Patents (KR20190022894A).
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Zhang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4987. Available from: [Link]
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PubChem. 3-(Trifluoromethyl)pyrazine-2-carboxylic acid. Available from: [Link]
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PubChem. 3-(Trifluoromethyl)pyrazine-2-carboxylic acid Compound Page. Available from: [Link]
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Jampilek, J., & Dolezal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. IntechOpen. Available from: [Link]
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available from: [Link]
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Z. A. Z. Al-Khafaji, et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 870, 012111. Available from: [Link]
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PubChemLite. 3-(trifluoromethyl)pyrazine-2-carboxylic acid (C6H3F3N2O2). Available from: [Link]
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El-Ghanam, A. M. (2005). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Chinese Chemical Society, 52(5), 983-988. Available from: [Link]
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available from: [Link]
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Chen, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(34), 21949-21957. Available from: [Link]
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